

Ivaltinostat (CG-200745): A Technical Guide to its Discovery and Development

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Abstract

Ivaltinostat, also known as CG-200745, is a potent, orally active, pan-histone deacetylase (HDAC) inhibitor that has shown significant promise in preclinical and clinical studies for the treatment of various solid tumors, particularly pancreatic cancer. As a hydroxamate-based inhibitor, its primary mechanism of action involves binding to the zinc-containing catalytic domain of HDAC enzymes, leading to the accumulation of acetylated histones and non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of Ivaltinostat, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways and experimental workflows.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. In many cancers, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents.



Ivaltinostat, with the chemical name (E)-N1-(3-(dimethylamino)propyl)-N8-hydroxy-2- ((naphthalene-1-yloxy)methyl)oct-2-enediamide, is a novel pan-HDAC inhibitor developed by CrystalGenomics.[1] It has demonstrated potent anti-tumor activity in a range of cancer cell lines and animal models, and is currently undergoing clinical evaluation, primarily for pancreatic ductal adenocarcinoma (PDAC).[2][3][4]

Discovery and Synthesis

While a detailed, step-by-step synthesis protocol for Ivaltinostat is proprietary, its chemical structure suggests a multi-step organic synthesis process likely involving the coupling of three key fragments: a naphthalene-1-yloxy methyl group, an oct-2-enediamide backbone, and a 3-(dimethylamino)propyl amine moiety, culminating in the formation of the hydroxamic acid. The synthesis of similar hydroxamate-based HDAC inhibitors often involves standard peptide coupling reactions and the final conversion of an ester or other carboxylic acid derivative to the hydroxamic acid using hydroxylamine.

Mechanism of Action

Ivaltinostat exerts its anti-cancer effects through the inhibition of multiple HDAC enzymes, leading to a cascade of downstream cellular events.

HDAC Inhibition

As a pan-HDAC inhibitor, Ivaltinostat targets multiple HDAC isoforms. In vitro enzyme assays have demonstrated its potent inhibitory activity against HDACs 1, 2, 3, and 6 at concentrations below $0.1~\mu\text{M}$.[5] Its inhibitory potency is approximately 10 times lower (more potent) than other HDAC inhibitors like entinostat, vorinostat, and resminostat.[5]

Signaling Pathways

The inhibition of HDACs by Ivaltinostat leads to the hyperacetylation of histone and non-histone proteins, thereby modulating key signaling pathways involved in cancer progression.

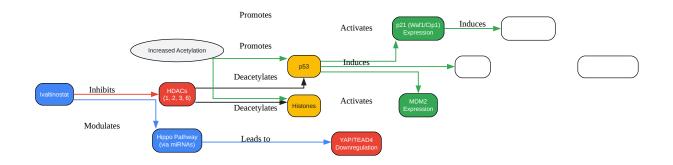
 p53 Acetylation and Activation: Ivaltinostat treatment increases the acetylation of the tumor suppressor protein p53 at lysine residues K320, K373, and K382.[6] This acetylation enhances p53 stability and promotes its transcriptional activity, leading to the upregulation of its target genes, including the cell cycle inhibitor p21 (Waf1/Cip1) and the E3 ubiquitin ligase



MDM2.[6][7] The acetylation of p53 at K382 appears to be particularly crucial for Ivaltinostatinduced p53 transactivation and subsequent clonogenic cell death.[6]

- Hippo Signaling Pathway: In cholangiocarcinoma cells, Ivaltinostat has been shown to target the Hippo signaling pathway by inducing the expression of specific microRNAs, such as miR-509-3p.[8] This leads to the downregulation of downstream effectors of the Hippo pathway, including YAP and TEAD4, which are involved in cell proliferation and survival.[8]
- Apoptosis Induction: Ivaltinostat induces apoptosis through both p53-dependent and independent mechanisms. It upregulates the expression of pro-apoptotic proteins such as
 BAX, PARP, and cleaved caspase-3, while also activating caspases-8 and -9.[2][7]
- Cell Cycle Arrest: By upregulating p21, Ivaltinostat induces cell cycle arrest, primarily at the G2/M phase in some cancer cell lines.[7]

Below is a Graphviz diagram illustrating the signaling pathway of Ivaltinostat.



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Caption: Ivaltinostat's mechanism of action involves HDAC inhibition, leading to increased acetylation of histones and p53, which in turn activates downstream pathways resulting in cell cycle arrest, apoptosis, and tumor suppression.



Preclinical DevelopmentIn Vitro Studies

Ivaltinostat has demonstrated potent anti-proliferative activity against a variety of cancer cell lines.

Table 1: In Vitro Activity of Ivaltinostat in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Exposure Time	Reference
SNU-1196	Cholangiocarcino ma	0.63	72 hours	[7]
SNU-1196/GR	Gemcitabine- Resistant Cholangiocarcino ma	0.93	72 hours	[7]
SNU-308	Cholangiocarcino ma	1.80	72 hours	[7]
BxPC3	Pancreatic Cancer	2.4	Not Specified	[9]
Capan-1	Pancreatic Cancer	Not Specified	Not Specified	
HPAC	Pancreatic Cancer	7.4	Not Specified	[9]
LNCaP	Prostate Cancer	Not Specified	48 hours	[7]
DU145	Prostate Cancer	Not Specified	48 hours	[7]
PC3	Prostate Cancer	Not Specified	48 hours	[7]
Calu6	Lung Cancer	Not Specified (40% proliferation reduction at 10 µM)	48 hours	[7]



In Vivo Studies

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of Ivaltinostat. In a cholangiocarcinoma xenograft model using SNU-1196 and gemcitabine-resistant SNU-1196/GR cells, Ivaltinostat treatment significantly decreased tumor volume and weight.[8] Similarly, in a pancreatic cancer model, the combination of Ivaltinostat with gemcitabine and erlotinib reduced tumor size by up to 50%.[2]

Clinical Development

Ivaltinostat has been evaluated in several clinical trials, primarily in patients with advanced solid tumors, with a significant focus on pancreatic cancer.

Phase I/II Study in Pancreatic Adenocarcinoma (NCT01382228)

A Phase I/II study evaluated the safety and efficacy of Ivaltinostat in combination with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma.[4][10]

Table 2: Pharmacokinetic Parameters of Ivaltinostat in Pancreatic Cancer Patients

Dose Level (mg/m²)	Cmax (ng/mL)	Tmax (hr)	AUC0-24h (h·ng/mL)	t1/2 (hr)
187.5	9553	Not Reported	28264	7.3
250	8062	Not Reported	35143	5.7
312.5	12782	Not Reported	65431	6.6

Data from a Phase I/II study of Ivaltinostat with gemcitabine and erlotinib.[10]

Table 3: Efficacy Results from Phase II Study of Ivaltinostat in Pancreatic Cancer



Endpoint	Value	95% Confidence Interval
Objective Response Rate (ORR)	25.0%	Not Reported
Disease Control Rate (DCR)	93.8%	Not Reported
Median Overall Survival (OS)	8.6 months	5.3 - 11.2 months
Median Progression-Free Survival (PFS)	5.3 months	3.7 - 5.8 months

Data for patients evaluated for response (n=16) in the Phase II portion of the study.[10]

The maximum tolerated dose (MTD) of Ivaltinostat in this combination regimen was determined to be 250 mg/m².[10]

Phase 1b/2 Study in Metastatic Pancreatic Adenocarcinoma (NCT05249101)

A more recent Phase 1b/2 study is evaluating Ivaltinostat in combination with capecitabine as a maintenance therapy for patients with metastatic pancreatic adenocarcinoma whose disease has not progressed on first-line fluoropyrimidine-based chemotherapy.[3] The recommended Phase 2 dose (RP2D) of Ivaltinostat in this combination was established at 250 mg/m².[3]

Experimental Protocols HDAC Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the in vitro HDAC inhibitory activity of a compound like Ivaltinostat.

Objective: To measure the IC50 of Ivaltinostat against specific HDAC isoforms.

Materials:

- Purified recombinant HDAC enzymes (e.g., HDAC1, 2, 3, 6)
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)



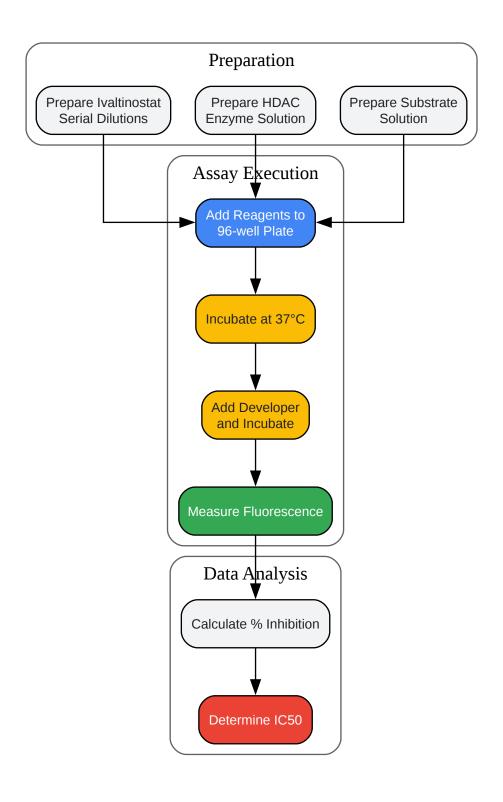
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
- Ivaltinostat (serially diluted in DMSO)
- Black 96-well microplate
- Fluorometric plate reader

Procedure:

- Prepare serial dilutions of Ivaltinostat in assay buffer.
- In a black 96-well plate, add the diluted Ivaltinostat, purified HDAC enzyme, and assay buffer.
- Initiate the reaction by adding the fluorogenic HDAC substrate.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Stop the reaction and develop the fluorescent signal by adding the developer solution.
- Incubate at 37°C for 15-30 minutes.
- Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
- Calculate the percent inhibition for each Ivaltinostat concentration and determine the IC50 value using a suitable software.

Workflow Diagram:





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Caption: Workflow for a fluorometric HDAC inhibition assay to determine the IC50 of Ivaltinostat.



Cell Viability Assay (MTT)

This protocol outlines a general method for assessing the effect of Ivaltinostat on cancer cell viability.

Objective: To determine the IC50 of Ivaltinostat in a specific cancer cell line.

Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- Ivaltinostat (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plate
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of Ivaltinostat in complete cell culture medium.
- Remove the existing medium from the cells and add the medium containing the various concentrations of Ivaltinostat. Include a vehicle control (DMSO).
- Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.



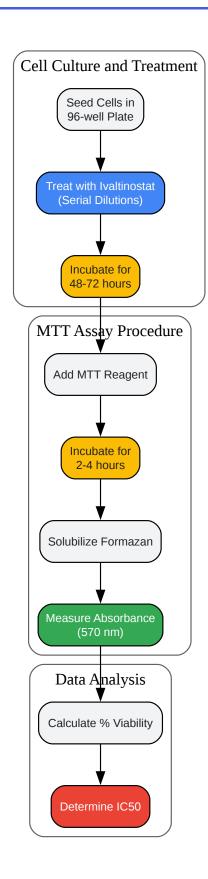




- Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow Diagram:





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Caption: Workflow for assessing cell viability using the MTT assay after treatment with Ivaltinostat.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of Ivaltinostat in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of Ivaltinostat alone or in combination with other agents.

Materials:

- Immunocompromised mice (e.g., athymic nude or SCID mice)
- Cancer cell line of interest
- Matrigel (optional)
- Ivaltinostat formulation for in vivo administration (e.g., in a suitable vehicle)
- Other chemotherapeutic agents (if applicable)
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10⁶ cells) in PBS or a
 mixture of PBS and Matrigel into the flank of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment groups (e.g., vehicle control, Ivaltinostat alone, combination therapy).
- Administer the treatments according to the planned schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).



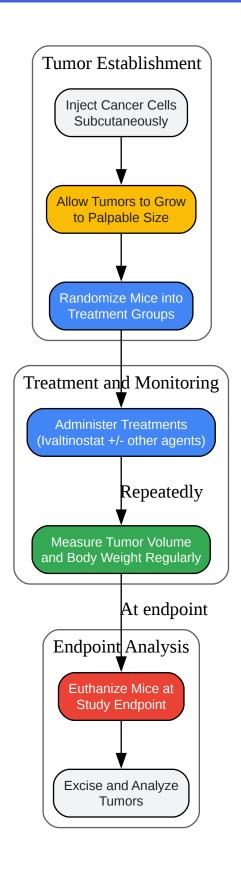




- Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume (e.g., Volume = (Length x Width²) / 2).
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Workflow Diagram:





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Caption: Workflow for an in vivo xenograft model to evaluate the anti-tumor efficacy of lvaltinostat.

Conclusion

Ivaltinostat (CG-200745) is a promising pan-HDAC inhibitor with a well-defined mechanism of action that involves the epigenetic reprogramming of cancer cells. Its potent in vitro and in vivo anti-tumor activities, particularly in combination with standard-of-care chemotherapies, have provided a strong rationale for its clinical development. The ongoing clinical trials in pancreatic cancer will be crucial in establishing its therapeutic role in this challenging disease. This technical guide provides a foundational understanding of the discovery and development of Ivaltinostat for researchers and drug development professionals, highlighting the key data and methodologies that have shaped its trajectory as a potential anti-cancer therapeutic. Further research into its detailed synthesis and the nuances of its interactions with various HDAC isoforms will continue to refine our understanding and application of this novel therapeutic agent.

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